3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]
Description
Historical Context and Development Timeline
The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] emerged from efforts to expand the structural diversity of imidazopyridine derivatives, a class of nitrogen-containing heterocycles first documented in the mid-20th century. Early work on imidazo[4,5-c]pyridines focused on their utility as kinase inhibitors and antimicrobial agents. The incorporation of a spirocyclic oxane moiety, however, represents a more recent innovation, driven by the pharmaceutical industry’s interest in stereochemically complex scaffolds.
Key milestones in its development include:
These advancements underscore the compound’s evolution from a synthetic curiosity to a scaffold of therapeutic interest.
Significance in Medicinal Chemistry Research
The spirocyclic architecture of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] confers distinct advantages in drug design. Its rigid conformation reduces entropic penalties during target binding, enhancing selectivity for proteins with deep hydrophobic pockets. For instance, related spiroimidazopyridines have demonstrated activity against acetylcholinesterase, a target in cognitive disorders. Additionally, the oxane ring introduces oxygen-based hydrogen bonding capacity, complementing the nitrogen-rich imidazopyridine core.
Recent studies highlight its role as a precursor to analogs with modulated pharmacokinetic properties. For example, tert-butyl carboxylate derivatives of this scaffold exhibit improved blood-brain barrier penetration, making them candidates for neurotherapeutic development.
Position within the Imidazopyridine Scaffold Family
Imidazopyridines are classified based on the position of their nitrogen atoms and fusion patterns. The [4,5-c] isomer, as seen in this compound, distinguishes itself through:
- Electron-Deficient Character : The fused imidazole and pyridine rings create a π-deficient system, favoring interactions with electron-rich biological targets.
- Spirocyclic Hybridization : Unlike planar imidazopyridines, the spiro-oxane moiety introduces axial chirality and conformational restraint, reducing off-target effects.
Comparative analysis with non-spiro derivatives reveals enhanced metabolic stability, as the oxane ring impedes cytochrome P450-mediated oxidation.
Spirocyclic Frameworks in Contemporary Pharmaceutical Research
Spirocyclic compounds like 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] are prioritized in modern drug discovery due to:
- Three-Dimensional Complexity : Mimicking natural product architectures, which comprise >50% of FDA-approved drugs.
- Synthetic Versatility : Compatibility with multicomponent reactions (MCRs), enabling rapid diversification. For example, H₃PW₁₂O₄₀-catalyzed MCRs yield spirooxindole hybrids with anticancer activity.
Table 1 highlights structural features of notable spiro-imidazopyridines:
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-10(2-5-14-6-3-10)9-8(1)11-7-12-9/h7,13H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZVZLVBPVLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCOCC2)C3=C1NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Spirocyclization: The imidazo[4,5-c]pyridine core is then subjected to spirocyclization with an oxane derivative to form the final spiro compound.
Chemical Reactions Analysis
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Key Observations:
Piperidine-based spiro derivatives (e.g., CAS 53242-68-5) are more lipophilic, which may affect blood-brain barrier penetration .
Synthetic Accessibility :
- Imidazo[4,5-c]pyridine synthesis often requires harsh dehydrating conditions (e.g., phosphorus anhydride) or oxidative steps, as seen in classical condensation reactions of pyridine-3,4-diamine with carboxylic acids .
- Spiro derivatives like the target compound are synthesized via solvent-free condensation or stepwise amide intermediates, though yields remain moderate (e.g., 40% for related compounds) .
In contrast, imidazo[4,5-b]pyridine derivatives like roscovitine analogs have demonstrated kinase inhibition but face synthetic challenges, as seen in failed attempts to prepare imidazo[4,5-c]pyridine analogs .
Biological Activity
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique spiro structure and imidazo-pyridine moiety, which contribute to its diverse biological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Chemical Formula: CHNO
- Molecular Weight: 206.29 g/mol
- IUPAC Name: 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]
- CAS Number: 1500488-60-7
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds with similar structures to 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] exhibit significant antioxidant properties. For instance, studies on related imidazoline receptor agonists have shown that they promote intracellular calcium mobilization and exhibit antioxidative effects by inhibiting oxidative enzymes . The presence of hydroxyl groups in similar structures enhances their antioxidative potency significantly.
Antitumor Activity
In vitro studies have demonstrated that derivatives of imidazopyridines can exhibit selective cytotoxicity against various human tumor cell lines. For example, certain beta-carboline analogs have shown potent antitumor activity against cell lines such as HepG2 and DLD . The structure-activity relationship (SAR) suggests that modifications to the spiro structure can enhance biological efficacy.
Neuroprotective Effects
The neuroprotective potential of compounds similar to 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] has been explored in various studies. These compounds may interact with neurotransmitter systems and provide protective effects against neurodegenerative diseases. Specific studies have indicated their ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells .
Case Study 1: Antioxidative Mechanism
A study investigated the antioxidative properties of related compounds in enzymatic systems. The results showed that these compounds could significantly inhibit oxidative stress markers in pancreatic beta-cells. The mechanism was attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
Case Study 2: Antitumor Efficacy
In a comparative study on various imidazopyridine derivatives against cancer cell lines (KB, HepG2), it was found that modifications in the side chains significantly affected their cytotoxicity profiles. Compounds with longer aliphatic chains exhibited enhanced activity due to better membrane penetration and interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
